3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The oxadiazole ring is then formed through cyclization reactions involving nitrile oxides and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the oxadiazole ring contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrazole ring.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the oxadiazole and carbohydrazide moieties.
5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a difluoromethoxy group instead of a methyl group.
Uniqueness
The uniqueness of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxadiazole rings, along with the trifluoromethyl group, enhances its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C9H9F3N6O2 |
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Molecular Weight |
290.20 g/mol |
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C9H9F3N6O2/c1-4-2-5(9(10,11)12)16-18(4)3-6-14-8(20-17-6)7(19)15-13/h2H,3,13H2,1H3,(H,15,19) |
InChI Key |
LTCJMPBUVWXXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN)C(F)(F)F |
Origin of Product |
United States |
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